Lolamicin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

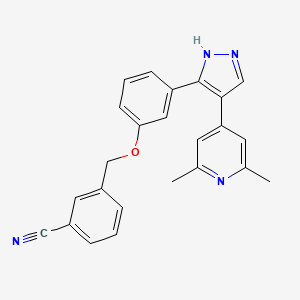

Fórmula molecular |

C24H20N4O |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28) |

Clave InChI |

CIXIQLLJOWEAKU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N |

Origen del producto |

United States |

Foundational & Exploratory

Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Compounding this issue is the collateral damage inflicted by broad-spectrum antibiotics on the gut microbiome, which can lead to secondary infections and long-term health consequences. Lolamicin, a novel antibiotic discovered in 2024 by a team at the University of Illinois Urbana-Champaign, offers a promising new paradigm in antibacterial therapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community. This compound exhibits potent, selective activity against pathogenic Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system. Notably, it spares the gut microbiome, a feature attributed to sequence divergence in the target protein complex between pathogens and commensal organisms.[1][2] In preclinical models, this compound has demonstrated high efficacy in treating severe infections caused by MDR pathogens while preventing secondary Clostridioides difficile infections.[1][3]

Discovery and Design

The development of this compound was a rational design effort building upon previously identified inhibitors of the LolCDE complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.[4][5] Initial lead compounds, such as pyridinepyrazole and pyridineimidazole derivatives identified by AstraZeneca, showed promise but lacked potent activity against wild-type pathogens and had poor in vivo efficacy.[4][5]

Researchers led by Paul Hergenrother engineered a hybrid scaffold through a series of structural modifications to these initial inhibitors.[3] The discovery process involved iterative cycles of chemical synthesis and biological testing, including whole-cell screens to identify compounds that could effectively inhibit the Lol system in pathogenic bacteria.[3] This led to the creation of this compound, a compound with potent activity against over 130 multidrug-resistant clinical isolates.[6][7]

Mechanism of Action

This compound exerts its bactericidal effect by targeting the Lol lipoprotein transport system, which is essential for the survival of Gram-negative bacteria and absent in Gram-positive bacteria.[8][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process critical for maintaining the structural integrity and function of the outer membrane.[8][4]

The specific target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[8] By binding to the LolCDE complex, this compound competitively inhibits the release of lipoproteins from the inner membrane, disrupting their transport to the outer membrane.[9][10] This leads to a cascade of events, including cell swelling and ultimately cell death, due to the compromised outer membrane.[9]

The remarkable selectivity of this compound for pathogenic bacteria over commensal gut bacteria is due to low sequence homology in the LolCDE complex between these groups of organisms.[1][2] This unique feature allows this compound to clear infections without causing significant disruption to the gut microbiome.

Chemical Synthesis Pathway

The synthesis of this compound is accomplished in five main steps. The following is a summary of the synthetic route. Detailed experimental conditions, including specific solvents, temperatures, reaction times, and yields, have not been fully disclosed in the primary literature.

-

Ether Formation: The synthesis begins with a nucleophilic substitution reaction between methyl 3-hydroxybenzoate and 3-(chloromethyl)benzonitrile in the presence of potassium carbonate to form the corresponding ether.[9]

-

Hydrolysis: The ester group of the resulting ether is then hydrolyzed under basic conditions to yield the carboxylic acid.[9]

-

Amide Coupling: The carboxylic acid is activated using PyBOP and subsequently reacted with N,O-dimethyl hydroxylamine hydrochloride to form the corresponding methoxamide.[9]

-

Condensation: This intermediate undergoes condensation with 2,4,6-collidine at low temperatures using lithium diisopropylamide (LDA), which results in a dimethylpyridine derivative.[9]

-

Cyclization: The final step involves treatment with hydrazine monohydrate under reflux conditions, which promotes cyclization to form the pyridine-pyrazole core structure of this compound.[9]

Quantitative Data

Table 1: In Vitro Activity of this compound Against Selected Gram-Negative Pathogens and Commensal Bacteria

| Bacterial Strain | MIC (µg/mL) | LolCDE Sequence Identity (%) |

| Escherichia coli BW25113 | 2 | 100 |

| Klebsiella pneumoniae ATCC 27736 | 1 | 90 |

| Enterobacter cloacae ATCC 29893 | 1 | 90 |

| Salmonella typhimurium ATCC 14028 | 1 | 99 |

| Pseudomonas aeruginosa PAO1 | >128 | 58 |

| Acinetobacter baumannii ATCC 19606 | >128 | 59 |

| Bacteroides fragilis ATCC 25285 | >128 | 47 |

| Bacteroides thetaiotaomicron VPI-5482 | >128 | 49 |

Data sourced from Muñoz, K.A., et al. Nature (2024).[1]

Table 2: Activity of this compound Against Multidrug-Resistant Clinical Isolates

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 47 | 1-2 | 4 |

| Klebsiella pneumoniae | 61 | 1-2 | 4 |

| Enterobacter cloacae | 18 | 1-2 | 4 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data sourced from Muñoz, K.A., et al. Nature (2024).[1]

Table 3: In Vivo Efficacy of this compound in Murine Infection Models

| Infection Model | Pathogen | Administration Route | Dosage | Outcome |

| Septicemia | E. coli AR-0349 (colistin-resistant) | Intraperitoneal | 100 mg/kg, twice daily | 100% survival |

| Pneumonia | E. coli AR-0349 (colistin-resistant) | Intraperitoneal | 100 mg/kg, twice daily | 2-log reduction in bacterial burden |

| Septicemia | K. pneumoniae BAA-1705 (carbapenem-resistant) | Intraperitoneal | 100 mg/kg, twice daily | 100% survival |

| Pneumonia | K. pneumoniae AR-0040 (colistin-resistant) | Intraperitoneal | 100 mg/kg, twice daily | Significant reduction in bacterial burden |

| Septicemia | E. coli AR-0349 (colistin-resistant) | Oral | 200 mg/kg, twice daily | 100% survival |

| Pneumonia | E. coli AR-0349 (colistin-resistant) | Oral | 200 mg/kg, twice daily | Significant reduction in bacterial burden |

Data sourced from Muñoz, K.A., et al. Nature (2024) and associated supplementary data.[1][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

-

Methodology: MICs were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Media: Mueller Hinton Broth was used for most pathogenic strains. Brain Heart Infusion or Todd Hewitt broth were used for specific pathogens as required. Anaerobic bacteria were tested under anaerobic conditions.

-

Procedure: A serial two-fold dilution of this compound was prepared in the appropriate broth in 96-well microtiter plates. Bacterial suspensions were standardized to a concentration of 5 x 10⁵ CFU/mL and added to the wells. Plates were incubated at 37°C for 16-20 hours (or 24-48 hours for anaerobic bacteria). The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth. All experiments were performed in biological triplicate.[1][11]

Murine Infection Models

-

Animal Model: Female CD-1 mice were used for all infection studies.

-

Septicemia Model:

-

Infection: Mice were infected via intraperitoneal injection with a bacterial suspension (e.g., 4.2 x 10⁸ CFU for E. coli AR-0349).

-

Treatment: Treatment was initiated one-hour post-infection. This compound was administered either intraperitoneally (100 mg/kg) or orally (200 mg/kg) twice daily for three days.

-

Endpoint: Survival was monitored for a period of 7 days.

-

-

Pneumonia Model:

-

Infection: Mice were anesthetized and infected via intranasal instillation of a bacterial suspension (e.g., 2.7 x 10⁸ CFU for E. coli AR-0349).

-

Treatment: Treatment was initiated one-hour post-infection with the same dosing regimens as the septicemia model.

-

Endpoint: After 24 hours, mice were euthanized, and lungs were harvested, homogenized, and plated to determine the bacterial burden (CFU/g of tissue).

-

Gut Microbiome Analysis

-

Sample Collection: Fecal samples were collected from mice at various time points before, during, and after antibiotic treatment.

-

DNA Extraction and Sequencing: DNA was extracted from fecal samples, and the V4 region of the 16S ribosomal RNA gene was amplified by PCR. The amplicons were then sequenced using an Illumina MiSeq platform.

-

Data Analysis: The resulting sequences were processed using bioinformatics pipelines to classify microbial taxa and analyze alpha- and beta-diversity to assess changes in the microbiome composition.

Conclusion

This compound represents a significant advancement in the quest for new antibiotics to combat Gram-negative pathogens. Its novel, selective mechanism of action, potent efficacy against multidrug-resistant strains, and unprecedented ability to spare the gut microbiome position it as a highly promising clinical candidate. The data presented in this guide underscore the potential of this compound to address the critical unmet need for targeted antibacterial therapies that are both effective and minimize collateral damage to the host's beneficial microbiota. Further research, including comprehensive toxicology studies and human clinical trials, is warranted to fully elucidate the therapeutic potential of this groundbreaking antibiotic.

References

- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 3. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agri.nais.net.cn [agri.nais.net.cn]

- 5. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amr-insights.eu [amr-insights.eu]

- 7. tandfonline.com [tandfonline.com]

- 8. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Lolamicin: A Technical Guide to its Mechanism of Action, Efficacy, and Microbiome-Sparing Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Traditional broad-spectrum antibiotics, while effective in the short term, often lead to significant collateral damage to the host's gut microbiome, increasing the risk of secondary infections such as those caused by Clostridioides difficile. Lolamicin is a novel, experimental antibiotic that represents a paradigm shift in antibacterial therapy. It exhibits potent, selective activity against pathogenic Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system.[1][2] This targeted mechanism not only combats MDR pathogens but also uniquely spares the commensal gut microbiota, mitigating the risk of dysbiosis.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative efficacy data and detailed experimental protocols.

Core Mechanism of Action: Inhibition of the Lol System

The primary mechanism of action of this compound is the targeted inhibition of the Lol lipoprotein transport system, an essential pathway for the viability of most Gram-negative bacteria.[1][5]

2.1 The Lol Lipoprotein Transport System

In Gram-negative bacteria, lipoproteins are synthesized in the inner membrane and must be transported across the periplasm to the outer membrane, where they are crucial for maintaining cellular integrity and function. This transport is exclusively mediated by the Lol system, which consists of five proteins: LolA, LolB, LolC, LolD, and LolE.[6]

-

Extraction: The ABC transporter complex LolCDE, located in the inner membrane, utilizes ATP hydrolysis to extract mature lipoproteins from the inner membrane.[6][7]

-

Periplasmic Shuttling: The extracted lipoprotein is then transferred to LolA, a periplasmic chaperone protein.[6]

-

Outer Membrane Anchoring: LolA transports the lipoprotein across the periplasm and delivers it to LolB, an outer membrane receptor that anchors the lipoprotein into the outer leaflet.[6]

This pathway is absent in Gram-positive bacteria, which lack an outer membrane, providing an intrinsic basis for this compound's selectivity.[1]

2.2 this compound's Inhibitory Action

This compound functions as a potent inhibitor of the LolCDE complex.[8][9] By competitively binding to the transmembrane domains of the LolC and LolE subunits, this compound physically obstructs the system's ability to extract lipoproteins from the inner membrane.[5][6] This competitive inhibition disrupts the entire lipoprotein trafficking pathway.[7] The failure to properly localize lipoproteins leads to a cascade of downstream effects, including the loss of outer membrane integrity, observable cell swelling, and ultimately, cell death.[2][7] Molecular modeling suggests that this compound binds to specific sites (BS1 and BS2) within the LolCDE complex, driven primarily by hydrophobic interactions.[2][7]

Figure 1: this compound's inhibition of the Gram-negative Lol lipoprotein transport system.

Quantitative Efficacy Data

This compound has demonstrated potent activity against a wide array of MDR Gram-negative clinical isolates.[3] Its efficacy has been confirmed in multiple murine models of infection.[6]

3.1 In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) studies show this compound's potent activity against key pathogenic species.

| Bacterial Species | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation |

| Escherichia coli | Multidrug-Resistant | ≤8 | 1-2 | 4 | [10] |

| Klebsiella pneumoniae | Multidrug-Resistant | - | - | - | [2][11] |

| Enterobacter cloacae | Multidrug-Resistant | - | - | - | [2][11] |

Table 1: In Vitro Activity of this compound Against MDR Gram-Negative Clinical Isolates.

3.2 In Vivo Efficacy in Murine Infection Models

This compound treatment resulted in significant reductions in bacterial load and high survival rates in mice with acute pneumonia and septicemia.

| Infection Model | Pathogen | Administration | Outcome | Citation |

| Septicemia | Colistin-Resistant E. coli AR0349 | Intraperitoneal (IP) | 100% survival | [4][10] |

| Septicemia | Colistin-Resistant E. coli AR0349 | Oral | 70% survival | [12] |

| Pneumonia | Colistin-Resistant E. coli AR0349 | Intraperitoneal (IP) | ~2-log reduction in bacterial burden | [10] |

| Pneumonia | Colistin-Resistant E. coli AR0349 | Oral | Significant reduction in bacterial burden | [2] |

| Pneumonia | Colistin-Resistant K. pneumoniae | Intraperitoneal (IP) | Significant reduction in bacterial burden | [10] |

| Septicemia | Carbapenem-Resistant K. pneumoniae | Intraperitoneal (IP) | 100% survival | [13] |

| Pneumonia | Colistin-Resistant E. cloacae | Intraperitoneal (IP) | Significant reduction in bacterial burden | [13] |

Table 2: Summary of this compound In Vivo Efficacy in Mouse Models.

Key Experimental Protocols

The following sections outline the generalized methodologies used to evaluate the efficacy and mechanism of this compound.

4.1 Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Preparation: Bacterial isolates are cultured overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The suspension is then diluted to a standardized concentration of ~5 x 10⁵ colony-forming units (CFU)/mL.

-

Assay Setup: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug) are included.

-

Incubation: Plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. MIC₅₀ and MIC₉₀ values are calculated as the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively.[10]

4.2 Murine Sepsis and Pneumonia Infection Models

These protocols assess the in vivo efficacy of this compound in treating systemic and localized infections.

-

Animal Model: CD-1 mice are typically used for these studies.[13]

-

Infection Induction:

-

Sepsis: Mice are infected via intraperitoneal (IP) injection with a lethal dose of a pathogenic bacterial strain (e.g., E. coli AR0349, ~4.2 x 10⁸ CFU/mouse).[13]

-

Pneumonia: Mice are anesthetized and infected via intranasal instillation of the bacterial strain (e.g., E. coli AR0349, ~2.7 x 10⁸ CFU/mouse).[13]

-

-

Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. This compound is administered via IP injection (e.g., 100 mg/kg) or oral gavage (e.g., 200 mg/kg) twice daily for a period of 3 days.[13] A vehicle control group is included.

-

Endpoint Measurement:

-

Sepsis Model: Survival is monitored over a period of 7-10 days.

-

Pneumonia Model: At 24 hours after the final dose, mice are euthanized. Lungs are harvested, homogenized, and serially diluted for CFU plating to determine the bacterial burden.

-

-

Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Bacterial burden data are analyzed using a one-way ANOVA.[13]

4.3 Gut Microbiome Analysis

This protocol evaluates the impact of antibiotic treatment on the composition of the gut microbiota.

-

Sample Collection: Mice are treated with this compound, a broad-spectrum antibiotic (e.g., amoxicillin), or a vehicle control for a defined period. Fecal samples are collected at baseline, during, and after the treatment course.[2]

-

DNA Extraction: Total genomic DNA is extracted from the fecal samples using a standardized kit.

-

16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified from the extracted DNA via PCR. The resulting amplicons are sequenced using a high-throughput platform (e.g., Illumina MiSeq).[2]

-

Data Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME 2). Reads are clustered into amplicon sequence variants (ASVs). Taxonomic classification is assigned to each ASV. Alpha diversity (richness and evenness within a sample) and beta diversity (compositional differences between samples) are calculated to assess changes in the microbial community structure.

Figure 2: Generalized workflow for the preclinical evaluation of this compound.

Selectivity and Resistance

5.1 Pathogen vs. Commensal Selectivity

A key advantage of this compound is its ability to selectively target pathogenic Gram-negative bacteria while sparing beneficial commensal species, including other Gram-negative bacteria in the gut.[6][7] This remarkable selectivity is attributed to sequence divergence in the genes encoding the LolCDE complex between different bacterial species.[3] The binding pockets in the LolCDE of many commensal bacteria have lower sequence homology to those in pathogens like E. coli and K. pneumoniae, resulting in reduced binding affinity and minimal inhibitory activity.

5.2 Resistance Mechanisms

While this compound shows a low frequency of resistance development, resistant mutants have been generated in laboratory settings.[2] Sequencing of these mutants has identified specific point mutations in the lolC and lolE genes.[2] These mutations likely alter the conformation of the this compound binding sites, thereby reducing the drug's binding affinity and efficacy.[2] Continuous surveillance and research into these resistance mechanisms are crucial for the long-term viability of this compound as a therapeutic agent.

Conclusion and Future Outlook

This compound is a promising antibiotic candidate that addresses two critical needs in modern medicine: combating multidrug-resistant Gram-negative infections and preserving the host microbiome. Its novel mechanism of action, targeting the essential and selective Lol lipoprotein transport system, provides a powerful new strategy against some of the most challenging bacterial pathogens.[1][3] The robust preclinical data, demonstrating both potent in vivo efficacy and a favorable microbiome-sparing profile, strongly support its continued development.[4] Future research will need to focus on expanded clinical trials to confirm its safety and efficacy in humans, investigate the potential for resistance development in clinical settings, and explore the full spectrum of its activity against a broader range of Gram-negative pathogens.[4][6]

References

- 1. mdlinx.com [mdlinx.com]

- 2. news-medical.net [news-medical.net]

- 3. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]

- 5. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. intelligentliving.co [intelligentliving.co]

- 13. researchgate.net [researchgate.net]

Lolamicin: A Technical Guide to Structure, Properties, and Mechanism

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of lolamicin, a novel experimental antibiotic with selective activity against Gram-negative bacteria. Discovered by a team at the University of Illinois Urbana-Champaign and reported in 2024, this compound represents a promising development in the fight against multidrug-resistant pathogens by targeting the Lol lipoprotein transport system.[1] Its unique selectivity spares the gut microbiome, a significant advantage over broad-spectrum antibiotics.[2][3][4][5][6][7]

Structure Elucidation and Chemical Properties

This compound is a synthetic small molecule developed from a pyridine-pyrazole scaffold.[8][9] Its structure was determined and characterized through standard analytical chemistry techniques.

IUPAC Name: 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile[10]

SMILES: CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N[1][10]

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| CAS Number | 2930690-12-1 | [1] |

| Molecular Formula | C₂₄H₂₀N₄O | [1][10][11] |

| Molar Mass | 380.45 g/mol | [1][10] |

| Solubility | DMSO: 175 mg/mL (459.99 mM) | [11] |

| Hydrogen Bond Acceptors | 5 | [12] |

| Hydrogen Bond Donors | 1 | [12] |

| Rotatable Bonds | 5 | [12] |

| Topological Polar Surface Area | 69.77 Ų | [12] |

| XLogP | 2.45 | [12] |

| Lipinski's Rules Broken | 0 | [12] |

Synthesis Pathway

This compound is produced through a five-step synthetic route.[1] The process begins with commercially available starting materials and involves standard organic chemistry transformations to build the final pyridine-pyrazole core structure.

Caption: Five-step chemical synthesis pathway of this compound.

Mechanism of Action

This compound exhibits a highly selective mechanism of action, targeting an essential pathway in Gram-negative bacteria that is absent in Gram-positive organisms.[3]

Target: The Lol Lipoprotein Transport System

The primary target of this compound is the Lol lipoprotein transport system , specifically the essential inner membrane protein complex LolCDE .[9][12][13][14][15] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the structural integrity and function of the outer membrane in Gram-negative bacteria.[3][13][15]

Molecular Interaction

This compound acts as an inhibitor of the LolCDE complex.[12][13] It competitively binds to the complex, disrupting its function and preventing the release of lipoproteins to the periplasmic chaperone, LolA.[5][13] Molecular modeling suggests that this binding is predominantly driven by hydrophobic interactions with nonpolar and aromatic residues within the binding site.[4][16] This inhibition ultimately halts the lipoprotein transport pathway, leading to cell envelope stress and bacterial cell death.

Caption: this compound inhibits the LolCDE complex, blocking lipoprotein transport.

Basis for Selectivity

This compound's remarkable ability to spare beneficial gut microbes stems from sequence divergence in the target protein. The LolCDE complex in pathogenic species like E. coli, K. pneumoniae, and E. cloacae has high sequence similarity, making them susceptible. In contrast, the LolCDE sequence in many commensal gut bacteria, including the predominant Gram-negative Bacteroides species, is significantly different, rendering them insensitive to the drug.[4][5][7]

Efficacy and Biological Activity

This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative pathogens while showing minimal impact on commensal bacteria and mammalian cells.

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC) values quantify the lowest concentration of an antibiotic that prevents visible bacterial growth.

| Organism | Resistance Profile | MIC Value (μg/mL) | Source |

| Escherichia coli (clinical isolates) | Multidrug-resistant | MIC₅₀: 1-2, MIC₉₀: 4 | [4] |

| Klebsiella pneumoniae | Multidrug-resistant | - | [4] |

| Enterobacter cloacae | Multidrug-resistant | - | [4] |

| E. coli AR-0349 | Colistin-resistant | 1 | [4] |

| Gram-positive pathogens | Various | >128 | [4][9] |

| Anaerobic commensals | e.g., Bacteroides fragilis | >128 | [4][9] |

Resistance and Cytotoxicity Profile

Studies on resistance development and toxicity are critical for evaluating a new antibiotic candidate.

| Parameter | Organism/Cell Line | Value | Source |

| Resistance Frequency (at 8x MIC) | E. coli BW25113 | 3.4 x 10⁻⁷ | [4] |

| K. pneumoniae ATCC 27736 | 1.2 x 10⁻⁸ | [4] | |

| E. cloacae ATCC 29893 | 5.2 x 10⁻⁷ | [4] | |

| Cytotoxicity | Mammalian cell lines | Minimal toxicity | [4][16] |

| Human red blood cells | No significant hemolysis | [4] |

In Vivo Efficacy

This compound has shown significant efficacy in mouse models of bacterial infections.

| Infection Model | Pathogen | Efficacy Outcome | Source |

| Septicemia | Colistin-resistant E. coli | 100% survival | [4][8] |

| Acute Pneumonia | Colistin-resistant E. coli | 2-log reduction in bacterial burden | [4] |

| Septicemia (Oral) | Drug-resistant strains | 70% survival rate | [3][17] |

Pharmacokinetics

| Parameter | Value | Source |

| Oral Bioavailability (F) | 47% | [18] |

Key Experimental Protocols

The following section details the methodologies used to establish the efficacy and properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

-

Methodology: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][7]

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Plates are incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

-

Controls: Positive (no drug) and negative (no bacteria) growth controls are included on each plate.

In Vivo Efficacy Models: Acute Pneumonia and Septicemia

These models are crucial for evaluating an antibiotic's effectiveness in a living system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]

- 3. mdlinx.com [mdlinx.com]

- 4. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]

- 6. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 7. researchgate.net [researchgate.net]

- 8. New antibiotic smartly kills the bad guys but spares the good ones | BioWorld [bioworld.com]

- 9. How to spare gut microbiota from antibiotic effects? PK-PD based innovative strategies, target specificity, and molecule-to-medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C24H20N4O | CID 168894634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. file.glpbio.com [file.glpbio.com]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. intelligentliving.co [intelligentliving.co]

- 18. scribd.com [scribd.com]

Lolamicin: A Technical Guide to Target Identification in Lipoprotein Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lolamicin is a novel, experimental antibiotic with a unique mechanism of action that selectively targets pathogenic Gram-negative bacteria while sparing the host's beneficial gut microbiota. This dual-selectivity offers a significant advantage over broad-spectrum antibiotics, which can lead to dysbiosis and secondary infections such as Clostridioides difficile. This compound's target is the essential Lol lipoprotein transport system, specifically the LolCDE complex, which is responsible for trafficking lipoproteins to the outer membrane of Gram-negative bacteria. By competitively inhibiting this pathway, this compound disrupts outer membrane biogenesis, leading to bacterial cell death. This document provides an in-depth technical overview of this compound's target identification, mechanism of action, and the key experimental methodologies used in its characterization.

Introduction to this compound and the Lol Pathway

Gram-negative bacteria possess a complex cell envelope, including an outer membrane that acts as a formidable barrier to many antibiotics.[1][2] Lipoproteins are essential components of this outer membrane, playing crucial roles in its structure, function, and virulence.[3] The localization of lipoproteins (Lol) system is a conserved and essential pathway in Gram-negative bacteria responsible for transporting these lipoproteins from the inner membrane to the outer membrane.[3]

The Lol system is comprised of five proteins:

-

LolCDE: An ATP-binding cassette (ABC) transporter embedded in the inner membrane that recognizes and extracts lipoproteins destined for the outer membrane.[4][5]

-

LolA: A periplasmic chaperone that receives the lipoprotein from LolCDE and shuttles it across the periplasm.[4]

-

LolB: An outer membrane lipoprotein that receives the lipoprotein from LolA and anchors it into the inner leaflet of the outer membrane.[4]

This compound was identified through the modification of previously discovered LolCDE inhibitors.[6] It exhibits potent, selective activity against several multidrug-resistant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, while showing minimal activity against Gram-positive bacteria and commensal Gram-negative anaerobes.[7][8] This selectivity is attributed to sequence divergence in the LolCDE complex between pathogenic and commensal bacteria.[9][10]

Mechanism of Action: Targeting the LolCDE Complex

This compound functions as a competitive inhibitor of the LolCDE complex.[5][7] Molecular modeling and the analysis of resistant mutants indicate that this compound binds to two key regions within the transmembrane domains of the LolC and LolE subunits.[5] These binding sites overlap with the natural binding pockets for lipoproteins, thereby preventing their extraction from the inner membrane and subsequent transport to the outer membrane.[5] The disruption of this essential pathway leads to the mislocalization and accumulation of lipoproteins in the inner membrane, causing cell envelope stress and ultimately, bacterial cell death.[2] This mechanism is supported by the observation of a cell swelling phenotype in this compound-treated bacteria, which is indicative of dysfunctional lipoprotein trafficking.[2][7]

Quantitative Data

In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of Gram-negative pathogens and commensal bacteria. Data is compiled from studies conducted according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

| Bacterial Species | Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | MDR Clinical Isolates (n=47) | 1-2 | 4 | ≤8 |

| Klebsiella pneumoniae | MDR Clinical Isolates (n=61) | 1-2 | 4 | ≤8 |

| Enterobacter cloacae | MDR Clinical Isolates (n=18) | 1-2 | 4 | ≤8 |

| Pseudomonas aeruginosa | Wild-Type & Efflux-Deficient | >128 | >128 | >128 |

| Acinetobacter baumannii | Wild-Type & Efflux-Deficient | >128 | >128 | >128 |

| Bacteroides spp. | Anaerobic Commensals | >128 | >128 | >128 |

| Faecalibacterium prausnitzii | Anaerobic Commensal | >128 | >128 | >128 |

| Akkermansia muciniphila | Anaerobic Commensal | >128 | >128 | >128 |

MDR: Multidrug-Resistant. Data extracted from Muñoz, K.A., et al. Nature (2024).[5][7]

In Vivo Efficacy of this compound

This compound has demonstrated significant efficacy in murine models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens.

| Infection Model | Pathogen | Treatment | Outcome |

| Septicemia | E. coli (colistin-resistant) | This compound (oral) | 100% survival |

| Pneumonia | K. pneumoniae (colistin-resistant) | This compound (oral) | 70% survival |

| Septicemia | K. pneumoniae (carbapenem-resistant) | This compound (IP) | 100% survival |

| Pneumonia | E. coli (colistin-resistant) | This compound (IP) | >2-log reduction in bacterial burden |

IP: Intraperitoneal. Data extracted from Muñoz, K.A., et al. Nature (2024) and other referenced studies.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[4][11]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate to achieve the desired final concentration range.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. The final volume in each well should be 100 µL.

-

Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only) on each plate.

-

Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours. For anaerobic commensals, incubate under appropriate anaerobic conditions.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Bacterial Cytological Profiling (BCP)

BCP is used to rapidly determine the mechanism of action of an antibiotic by observing morphological changes and the localization of key cellular components.[12][13]

-

Cell Culture and Treatment: Grow the bacterial strain of interest (e.g., E. coli) in a suitable broth to early exponential phase (OD₆₀₀ ≈ 0.2). Treat the culture with this compound at a concentration predetermined to cause a 50-70% reduction in growth.

-

Staining: After a short incubation period (e.g., 30-60 minutes), take aliquots of the treated culture. Stain the cells with a panel of fluorescent dyes. A typical panel includes:

-

DAPI: To visualize DNA (nucleoid).

-

FM4-64 or Nile Red: To visualize the cell membrane.

-

SYTOX Green: To assess membrane permeability (stains DNA only in cells with compromised membranes).

-

-

Microscopy: Place a small volume of the stained cell suspension on an agarose pad-coated microscope slide. Acquire images using a fluorescence microscope equipped with appropriate filter sets for each dye and a phase-contrast objective.

-

Image Analysis: Analyze the acquired images using software such as ImageJ. Quantify cellular parameters including cell length, width, DNA condensation, and fluorescence intensity.

-

Profile Comparison: Compare the cytological profile of this compound-treated cells to a reference library of profiles from antibiotics with known mechanisms of action. Inhibition of lipoprotein transport typically results in cell swelling and defects in cell division.[2]

Generation and Characterization of Resistant Mutants

This method is used to identify the molecular target of an antibiotic by selecting for and sequencing spontaneous resistant mutants.[7]

-

Selection of Mutants: Plate a high density of susceptible bacteria (e.g., 10⁹ - 10¹⁰ CFUs) onto agar plates containing this compound at a concentration 4-8 times the MIC.

-

Incubation: Incubate the plates for 24-48 hours at 37°C.

-

Isolation and Verification: Isolate colonies that grow on the antibiotic-containing plates. Re-streak the colonies on both antibiotic-free and antibiotic-containing agar to confirm the resistant phenotype. Determine the new MIC of the confirmed resistant isolates.

-

Genomic DNA Extraction: Extract genomic DNA from both the resistant mutants and the parental (wild-type) strain.

-

Whole-Genome Sequencing (WGS): Sequence the genomes of the resistant and parental strains using a next-generation sequencing platform (e.g., Illumina).[14][15]

-

Sequence Analysis: Compare the genome sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. Mutations consistently found in genes encoding for components of a specific pathway (e.g., lolC and lolE) strongly implicate that pathway as the drug's target.[7][8]

Murine Infection Models

Animal models are critical for evaluating the in vivo efficacy of new antibiotics.[1][16]

a) Septicemia Model:

-

Infection: Induce sepsis in mice (e.g., C57BL/6) via intraperitoneal (IP) injection of a lethal dose of a multidrug-resistant bacterial strain (e.g., E. coli AR-0349).

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., oral gavage or IP injection). A typical dose is 100 mg/kg, administered twice daily for three days.[7] A control group receives a vehicle solution.

-

Monitoring: Monitor the mice for survival over a period of 7-14 days.

b) Pneumonia Model:

-

Infection: Anesthetize mice and induce pneumonia by intranasal or intratracheal inoculation of a specific bacterial load (e.g., 1 x 10⁶ CFUs of K. pneumoniae).

-

Treatment: Begin treatment with this compound at a set time post-infection.

-

Outcome Assessment: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice. Harvest the lungs, homogenize the tissue, and perform serial dilutions to quantify the bacterial burden (CFU/gram of tissue).

Visualizations

Signaling Pathways and Mechanisms

Caption: Inhibition of the Lol Lipoprotein Transport System by this compound.

Experimental Workflows

References

- 1. Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. protocols.io [protocols.io]

- 12. Frontiers | Advancing antibiotic discovery with bacterial cytological profiling: a high-throughput solution to antimicrobial resistance [frontiersin.org]

- 13. linnaeusbio.com [linnaeusbio.com]

- 14. nanoporetech.com [nanoporetech.com]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic

Introduction

Lolamicin is a novel, experimental antibiotic demonstrating a high degree of selectivity for Gram-negative pathogens while notably sparing the commensal gut microbiota.[1][2] Discovered by a team led by Paul Hergenrother at the University of Illinois Urbana-Champaign and first reported in 2024, this compound targets the lipoprotein transport (Lol) system, a pathway essential for Gram-negative bacteria.[3] Its unique dual-selectivity—distinguishing between Gram-negative and Gram-positive bacteria, and further between pathogenic and commensal Gram-negative strains—positions it as a promising candidate for the next generation of antibiotics, potentially mitigating common side effects like secondary Clostridioides difficile infections.[1][4] This document provides a technical overview of this compound, including its chemical properties, mechanism of action, biological activity, and key experimental methodologies.

Chemical Properties and Molecular Structure

This compound is identified by the CAS Number 2930690-12-1 .[3][5][6] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2930690-12-1 | [2][3][5][6] |

| Molecular Formula | C₂₄H₂₀N₄O | [3][5][7] |

| Molecular Weight | 380.44 g/mol | [5][7] |

| IUPAC Name | 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile | [7] |

| SMILES | CC1=CC(=CC(C)=N1)C1=CNN=C1C1=CC=CC(OCC2=CC(=CC=C2)C#N)=C1 | [3] |

| InChI Key | CIXIQLLJOWEAKU-UHFFFAOYSA-N | [3][6] |

The two-dimensional molecular structure of this compound is represented by its SMILES string and can be visualized from its formal chemical name.

Mechanism of Action

This compound selectively targets the Lol lipoprotein transport system, which is essential for the survival of Gram-negative bacteria.[1][8] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the integrity of the outer membrane.[4][8] The Lol system is absent in Gram-positive bacteria, which provides the basis for this compound's Gram-negative selectivity.[1]

The core of this system is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[4][9] this compound functions by competitively binding to the LolCDE complex, thereby inhibiting the transport of lipoproteins.[2][4][5] This disruption of lipoprotein trafficking compromises the bacterial outer membrane, leading to cell swelling and eventual cell death.[2][9] The selective killing of pathogenic Gram-negative bacteria over commensal ones is attributed to low sequence homology in the LolCDE target between these bacterial groups.[10][11]

In Vitro Activity

This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates.[10][12] It is particularly effective against pathogenic species while showing significantly less activity against commensal bacteria and Gram-positive organisms.

| Organism Type | Examples | MIC Range (µg/mL) | Source |

| Gram-Negative Pathogens | E. coli, K. pneumoniae, E. cloacae, S. typhimurium | 0.008 - 8 | [6] |

| Gram-Negative Commensals | Various gut species | >128 | [6] |

| Gram-Positive Pathogens/Commensals | Various species | >128 | [6] |

Studies have shown that this compound is active against over 130 multidrug-resistant clinical isolates.[1][2] In time-kill assays, this compound exhibited bactericidal effects against E. coli and E. cloacae, and a bacteriostatic effect against K. pneumoniae.

In Vivo Efficacy

This compound has shown significant efficacy in multiple mouse models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative bacteria.[1][4] The compound is orally bioavailable and well-tolerated in mice.[2][9]

| Infection Model | Pathogen | Treatment Regimen | Survival Rate (%) | Bacterial Load Reduction | Source |

| Septicemia | Drug-resistant E. coli | 200 mg/kg (oral, BID, 3 days) | 100% (vs. 13% in untreated) | Significant | [4][8] |

| Pneumonia | Drug-resistant E. coli | 200 mg/kg (oral, BID, 3 days) | 70% | Significant reduction in lung CFUs | [4][6][8] |

| Septicemia | Drug-resistant K. pneumoniae | 100 mg/kg (IP, BID, 3 days) | 100% | - | [12] |

Microbiome-Sparing Effects

A key feature of this compound is its ability to treat infections without causing significant disruption to the gut microbiome.[3][4] This was evaluated in mouse models by treating healthy mice with this compound and comparing the effects on their fecal microbiota to those of broad-spectrum antibiotics like amoxicillin and clindamycin.

Analysis via 16S rRNA sequencing of fecal samples showed that, unlike amoxicillin and clindamycin which caused major shifts in microbial populations, this compound treatment resulted in a gut microbiome composition that was stable and similar to that of vehicle-treated controls.[3][4] Consequently, mice treated with this compound were able to spontaneously clear a secondary challenge with Clostridioides difficile, a common and dangerous complication associated with antibiotic-induced dysbiosis.[1][4]

Methodology Overviews

The following sections provide an overview of the key experimental protocols used in the evaluation of this compound. These are based on descriptions in published literature and are not intended as exhaustive, step-by-step laboratory guides.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound was assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation : A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the test bacteria (e.g., E. coli, K. pneumoniae) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls : A positive control (bacteria with no antibiotic) and a negative control (broth only) are included on each plate.

-

Incubation : The plates are incubated at 37°C for 18-24 hours.

-

Analysis : The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Models (Acute Pneumonia & Septicemia)

The in vivo efficacy of this compound was tested in CD-1 mice using models for acute pneumonia and septicemia.

References

- 1. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 3. news-medical.net [news-medical.net]

- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Protocol to assess the impact of early-life antibiotic exposure on murine longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Latest research in Nature: "a Gram negative selective antibiotic that protects the gut microbiota"-澳氟医药 [allfluoro.com]

- 12. researchgate.net [researchgate.net]

Lolamicin's In Vitro Efficacy Against ESKAPE Pathogens: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro activity of lolamicin, a novel antibiotic, against the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound demonstrates a targeted and potent in vitro activity against specific Gram-negative ESKAPE pathogens, namely Klebsiella pneumoniae, and Enterobacter cloacae, including multidrug-resistant strains.[1][2][3][4][5] Its unique mechanism of action, the inhibition of the LolCDE complex, renders it inactive against Gram-positive pathogens such as Enterococcus faecium and Staphylococcus aureus.[6] Furthermore, this compound shows no significant activity against the Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii.[1] This targeted spectrum suggests a promising therapeutic avenue for specific, challenging Gram-negative infections while potentially minimizing the impact on the gut microbiome.[2][6]

Quantitative In Vitro Activity

The in vitro potency of this compound was evaluated against a large panel of clinical isolates. The Minimum Inhibitory Concentration (MIC) values, determined by broth microdilution following Clinical and Laboratory Standards Institute (CLSI) guidelines, are summarized below.

Table 1: this compound In Vitro Activity Against ESKAPE Pathogens

| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecium | Not Susceptible | >64 | >64 | >64 |

| Staphylococcus aureus | Not Susceptible | >64 | >64 | >64 |

| Klebsiella pneumoniae | 44 | 0.5 - 8 | 2 | 4 |

| Acinetobacter baumannii | Not Susceptible | >64 | >64 | >64 |

| Pseudomonas aeruginosa | Not Susceptible | >64 | >64 | >64 |

| Enterobacter cloacae | 39 | 0.25 - 8 | 1 | 4 |

Data sourced from Muñoz, K.A., et al. Nature (2024).[1]

Experimental Protocols

The determination of this compound's in vitro activity was conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized procedure for determining the MIC of this compound against aerobic bacteria.

a. Preparation of Inoculum:

-

Bacterial colonies are selected from a fresh (18-24 hour) agar plate.

-

The colonies are suspended in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

b. Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial two-fold dilutions of this compound are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

c. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.

-

Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Caption: this compound inhibits the LolCDE complex in the inner membrane of Gram-negative bacteria.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. A gram-negative-selective antibiotic that spares the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. New AstraZeneca-based antibiotic effectively kills harmful bacteria, spares beneficial ones [synapse.patsnap.com]

- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]

- 5. news-medical.net [news-medical.net]

- 6. mdlinx.com [mdlinx.com]

Lolamicin pharmacokinetics and pharmacodynamics in preclinical models

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Novel Gram-Negative-Selective Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and pharmacodynamic properties of lolamicin, a novel antibiotic specifically designed to target Gram-negative pathogens while preserving the host's gut microbiome. The data herein is collated from foundational studies that highlight its mechanism of action, efficacy in various infection models, and its unique selectivity profile.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

This compound exerts its bactericidal effect through a highly specific mechanism, targeting the lipoprotein transport system (Lol pathway), which is essential for the survival of Gram-negative bacteria.[1][2] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane.[1][2] this compound functions as an inhibitor of the LolCDE complex, a critical component of this pathway.[1][3][4] By competitively inhibiting the binding of lipoproteins to the LolCDE complex, this compound disrupts the integrity of the outer membrane, leading to cell swelling and ultimately, bacterial cell death.[3][4] This mechanism is notably absent in Gram-positive bacteria, which lack an outer membrane, forming the basis for this compound's selectivity.[1][2]

References

A Technical Guide to Lolamicin: A Microbiome-Sparing Antibiotic Targeting the Gram-Negative Outer Membrane

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A significant limitation of current antibiotics, particularly broad-spectrum agents, is the collateral damage inflicted upon the host's gut microbiome, leading to dysbiosis and secondary infections like Clostridioides difficile. Lolamicin is a novel, investigational antibiotic that offers a paradigm-shifting approach. It selectively targets the Lol lipoprotein transport system, a pathway essential for the viability of Gram-negative bacteria but absent in Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound's mechanism of action, a summary of its quantitative efficacy, detailed experimental protocols used in its evaluation, and a forward-looking perspective on its development.

Core Mechanism of Action: Inhibition of the Lol System

This compound's bactericidal activity stems from its ability to disrupt the integrity of the Gram-negative outer membrane by inhibiting the Lol lipoprotein transport system.[1][2] This system is crucial for trafficking lipoproteins from the inner membrane to their final destination in the outer membrane, where they perform essential structural and functional roles.[3][4]

The primary target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[5][6] this compound functions as a competitive inhibitor, likely binding to the lipopeptide binding sites of the LolCDE complex.[5][7] This action obstructs the release of lipoproteins to the periplasmic chaperone, LolA, thereby halting their transport to the outer membrane via the LolB anchor.[5] The resulting mislocalization of lipoproteins compromises the outer membrane's structural integrity, leading to a distinctive cell swelling phenotype and eventual cell death.[5][7]

The Principle of Dual Selectivity

A key innovation of this compound is its dual selectivity.

-

Gram-Negative Specificity: The Lol transport system is exclusive to Gram-negative bacteria, rendering Gram-positive bacteria, which lack an outer membrane and this transport system, intrinsically resistant to this compound's action.[8][9]

-

Pathogen vs. Commensal Selectivity: this compound selectively kills pathogenic Gram-negative bacteria while sparing beneficial commensal species in the gut microbiome.[5][10][11] This remarkable specificity is attributed to low sequence homology in the LolCDE target between pathogenic strains and gut commensals.[11][12] This microbiome-sparing effect mitigates the risk of dysbiosis and secondary infections, a common and dangerous side effect of broad-spectrum antibiotic therapy.[11][13]

Quantitative Efficacy Data

This compound has demonstrated potent activity against a wide array of multidrug-resistant Gram-negative pathogens both in vitro and in vivo.

In Vitro Susceptibility

This compound has shown efficacy against a panel of over 130 multidrug-resistant clinical isolates.[3][9][11] The majority of these strains, including key pathogens like E. coli, K. pneumoniae, and E. cloacae, are inhibited at low concentrations.

| Pathogen | MIC Range (µg/mL) | Reference |

| Escherichia coli (MDR strains) | 1 - 8 | [2] |

| Klebsiella pneumoniae (MDR strains) | 1 - 8 | [2] |

| Enterobacter cloacae (MDR strains) | 1 - 8 | [2] |

In Vivo Efficacy in Murine Infection Models

This compound has proven effective in mouse models of acute pneumonia and septicemia, significantly reducing bacterial loads and increasing survival rates compared to control groups.[5][14]

Table 2.1: Efficacy in Colistin-Resistant E. coli AR0349 Infection Models [4][14][15]

| Infection Model | Treatment | Dosage | Outcome |

| Septicemia | This compound | 100 mg/kg (IP) or 200 mg/kg (Oral) | 100% survival |

| Pneumonia | This compound | 100 mg/kg (IP) or 200 mg/kg (Oral) | 70% survival |

Table 2.2: Efficacy Against Other MDR Gram-Negative Pathogens in Murine Models [14]

| Pathogen Strain | Infection Model | Treatment (100 mg/kg IP) | Outcome |

| K. pneumoniae AR0040 (Colistin-Resistant) | Pneumonia | This compound | Significant reduction in bacterial burden |

| K. pneumoniae BAA-1705 (Carbapenem-Resistant) | Septicemia | This compound | Significant increase in survival |

| E. cloacae AR0163 (Colistin-Resistant) | Pneumonia & Septicemia | This compound | Significant reduction in bacterial burden & increased survival |

Key Experimental Protocols

The evaluation of this compound involved a series of standardized and specialized assays to determine its efficacy, mechanism, and selectivity.

Minimum Inhibitory Concentration (MIC) Assays

-

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of bacteria.

-

Methodology: MIC assays were performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16] Pathogenic strains were tested in standard media such as Mueller-Hinton broth. For gut commensal bacteria, assays were conducted under anaerobic conditions to mimic the gut environment.[16] Experiments were consistently performed in biological triplicate to ensure reproducibility.

Murine Infection Models

-

Objective: To assess the in vivo efficacy of this compound in treating systemic and localized Gram-negative infections.

-

Methodology:

-

Animal Model: CD-1 mice were used for both pneumonia and septicemia models.[14]

-

Infection: Mice were infected with clinically relevant, multidrug-resistant strains of E. coli, K. pneumoniae, or E. cloacae. Specific colony-forming units (CFU) were administered to establish infection (e.g., ~2.7 × 10⁸ CFU for E. coli pneumonia).[14]

-

Treatment: Post-infection, mice were treated twice daily for three days with either a vehicle control, a precursor compound, or this compound. Administration was performed via intraperitoneal (IP) injection (e.g., 100 mg/kg) or oral gavage (e.g., 200 mg/kg).[14]

-

Endpoints: Efficacy was measured by quantifying the bacterial burden (CFU) in relevant organs (e.g., lungs) and by monitoring survival rates over the course of the study.[7][14]

-

Microbiome Impact Analysis

-

Objective: To evaluate this compound's effect on the composition and diversity of the gut microbiota.

-

Methodology:

-

Sample Collection: Fecal samples were collected from mice before, during, and after a three-day treatment course with this compound, amoxicillin, clindamycin, or a vehicle control.[4][7]

-

DNA Sequencing: The V4 region of the 16S ribosomal RNA (rRNA) gene was amplified from DNA extracted from the fecal samples and sequenced.[7]

-

Analysis: The sequencing data was used to analyze the taxonomic composition, richness, and diversity of the gut bacterial communities to assess the degree of dysbiosis caused by each antibiotic.[4][7]

-

Target Engagement and Mechanism of Action Studies

-

Objective: To confirm that this compound targets the Lol system and understand its binding mechanism.

-

Methodology:

-

Phenotypic Analysis: this compound-treated bacterial cells were observed using focused microscopy to identify characteristic morphological changes, such as cell swelling, which is indicative of dysfunctional lipoprotein trafficking.[7]

-

Resistance Mapping: this compound-resistant mutants were generated in the laboratory. The lolC, lolD, and lolE genes from these resistant strains were sequenced to identify mutations conferring resistance, confirming LolC and LolE as direct targets.[7]

-

Computational Modeling: Molecular dynamics simulations and ensemble docking were employed to model the binding interactions between this compound and the LolCDE complex, identifying key hydrophobic interactions and putative binding sites.[7]

-

Visualizations: Pathways and Workflows

// Nodes this compound [ label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled ];

// Edges Lipoprotein_IM -> LolCDE [label="1. Binds", color="#5F6368"]; LolCDE -> LolA [label="2. Transport to LolA", color="#5F6368"]; LolA -> LolB [label="3. Periplasmic Transit", color="#5F6368"]; LolB -> Lipoprotein_OM [label="4. Insertion into OM", color="#5F6368"];

This compound -> LolCDE [ label="INHIBITS", color="#EA4335", style=bold, arrowhead=tee, fontcolor="#EA4335" ]; } dot Caption: The Lol system transports lipoproteins from the inner to the outer membrane. This compound blocks this pathway by inhibiting the LolCDE complex.

// Nodes A [label="Whole-Cell Screening\n(Identification of Lol Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Lead Optimization\n(Synthesis of this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="In Vitro Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="MIC Assays vs.\nPathogens & Commensals", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Mechanism of Action\n(Resistance, Phenotyping)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="In Vivo Efficacy Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Murine Pneumonia &\nSepticemia Models", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Microbiome Impact\n(16S rRNA Sequencing)", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Confirmation of Efficacy\n& Dual Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> {D, E} [color="#5F6368"]; {D, E} -> F [color="#5F6368"]; F -> {G, H} [color="#5F6368"]; {G, H} -> I [color="#5F6368"]; } dot Caption: A streamlined workflow from initial screening and chemical optimization to detailed in vitro and in vivo evaluation of this compound's efficacy and selectivity.

// Central Node this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];

// Target Groups GP [label="Gram-Positive Bacteria", fillcolor="#F1F3F4", fontcolor="#202124"]; GNP [label="Gram-Negative\nPathogens", fillcolor="#F1F3F4", fontcolor="#202124"]; GNC [label="Gram-Negative\nCommensals (Gut)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Mechanisms M_GP [label="Mechanism:\nNo Lol System Target", fillcolor="#FBBC05", fontcolor="#202124"]; M_GNP [label="Mechanism:\nHigh Target Homology", fillcolor="#FBBC05", fontcolor="#202124"]; M_GNC [label="Mechanism:\nLow Target Homology", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcomes O_GP [label="Outcome:\nNo Effect / Sparing", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_GNP [label="Outcome:\nInhibition / Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_GNC [label="Outcome:\nMinimal Effect / Sparing", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> {GP, GNP, GNC} [color="#5F6368"]; GP -> M_GP -> O_GP [color="#5F6368"]; GNP -> M_GNP -> O_GNP [color="#5F6368"]; GNC -> M_GNC -> O_GNC [color="#5F6368"]; } dot Caption: this compound's dual selectivity is based on the absence of its target in Gram-positive bacteria and sequence divergence in the target between pathogenic and commensal Gram-negative bacteria.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antibiotics. Its unique mechanism of targeting the LolCDE complex provides a new avenue for combating multidrug-resistant Gram-negative pathogens.[5] More importantly, its dual-selective nature—sparing both Gram-positive bacteria and commensal Gram-negative bacteria—positions it as a promising candidate to effectively treat infections while preserving the gut microbiome.[10][11] This approach could significantly reduce the incidence of secondary infections and other complications associated with broad-spectrum antibiotic use.

While preclinical data are highly encouraging, further research is necessary.[7] Future work will need to focus on comprehensive toxicology studies, evaluation against a broader range of clinical isolates, and investigation into the potential for and mechanisms of resistance development.[4] Ultimately, the progression of this compound or related compounds into human clinical trials will be a critical step in realizing its potential as a transformative, pathogen-specific therapeutic.[7]

References

- 1. docseducation.com [docseducation.com]

- 2. Advances in Small Molecule Inhibitors Targeting the Bacterial Lipoprotein Transport System (Lol) in Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precision molecule against Gram-negative infections: a new era of antibiotics that spare the gut microbiota | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 4. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | College of Liberal Arts & Sciences | Illinois [las.illinois.edu]

- 5. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. mdlinx.com [mdlinx.com]

- 9. A new dawn of antibiotics: this compound's breakthrough against infection and gut microbiota protection | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]

- 10. Frontiers | Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria [frontiersin.org]

- 11. A Gram-negative-selective antibiotic that spares the gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. autoimmuneinstitute.org [autoimmuneinstitute.org]

- 14. researchgate.net [researchgate.net]

- 15. New antibiotic kills pathogenic bacteria, spares healthy gut microbes | EurekAlert! [eurekalert.org]

- 16. scribd.com [scribd.com]

Investigating the Origins of Lolamicin's Selective Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lolamicin is a novel, experimental antibiotic with a unique and highly desirable therapeutic profile: potent activity against multidrug-resistant (MDR) Gram-negative pathogens while sparing the host gut microbiome. This selective toxicity mitigates the risk of secondary infections, such as those caused by Clostridioides difficile, a common and dangerous consequence of broad-spectrum antibiotic use. This in-depth technical guide explores the origins of this compound's selective toxicity, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation.

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. The complex double-membrane structure of these pathogens makes them inherently difficult to target. Furthermore, existing broad-spectrum antibiotics indiscriminately eliminate both pathogenic and beneficial commensal bacteria in the gut, leading to dysbiosis and an increased susceptibility to opportunistic infections. This compound represents a paradigm shift in antibiotic development by demonstrating a "doubly selective" strategy: it targets Gram-negative bacteria over Gram-positive bacteria and distinguishes between pathogenic and commensal Gram-negative species.[1]

Mechanism of Action: Targeting the Lol Lipoprotein Transport System

The selective toxicity of this compound is rooted in its specific inhibition of the Lol lipoprotein transport system (LolCDE complex), a crucial pathway for the survival of most Gram-negative bacteria.[2][3] This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity and function of the outer membrane.[3]

Key Points:

-

Gram-Negative Specificity: The Lol system is absent in Gram-positive bacteria, which lack an outer membrane, providing the primary basis for this compound's Gram-negative selectivity.[4]

-

Competitive Inhibition: Molecular modeling and dynamics simulations have revealed that this compound competitively inhibits the binding of lipoproteins to the LolCDE complex.[2] It occupies two key binding sites, BS1 and BS2, preventing the proper transport of lipoproteins.

-

Consequence of Inhibition: The disruption of lipoprotein trafficking leads to the mislocalization of lipoproteins, causing cell envelope stress and ultimately bacterial cell death. Phenotypically, this can be observed as cell swelling.[1]

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Murine Acute Pneumonia Model

-

Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.

-

Infection: Anesthetize mice and intranasally instill a sublethal dose of the pathogenic bacterial suspension (e.g., 2-5 x 10^8 CFU of E. coli in PBS).

-

Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with this compound (e.g., 100 mg/kg) or vehicle control via the desired route (intraperitoneal or oral). Administer treatment twice daily for a set duration (e.g., 3 days).

-

Monitoring: Monitor mice for signs of distress and mortality.

-

Outcome Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions to determine the bacterial burden (CFU/g of tissue). For survival studies, monitor mice for a longer period (e.g., 7-10 days).

Murine Septicemia Model

-

Animal Model: Use female CD-1 mice (or other appropriate strain), typically 6-8 weeks old.

-

Infection: Administer a lethal dose of the pathogenic bacterial suspension (e.g., 4-6 x 10^8 CFU of E. coli in PBS with 5% mucin) via intraperitoneal injection.

-

Treatment: At a specified time post-infection (e.g., 1 hour), begin treatment with this compound (e.g., 100 mg/kg) or vehicle control via the desired route. Administer treatment twice daily.

-

Monitoring and Outcome Assessment: Monitor mice for survival over a period of 7-10 days.

Investigating the Microbiome-Sparing Effect

A key attribute of this compound is its ability to leave the gut microbiome largely intact.

dot

Caption: The logical basis for this compound's selective action and preservation of the gut microbiome.

Protocol for Microbiome Analysis:

-

Animal Treatment: Treat healthy mice with this compound, a broad-spectrum antibiotic (e.g., amoxicillin), and a vehicle control for a specified period (e.g., 3 days).

-